molecular formula C20H34O B1596901 5,7-Eicosadiyn-1-ol CAS No. 174063-93-5

5,7-Eicosadiyn-1-ol

Cat. No.: B1596901
CAS No.: 174063-93-5
M. Wt: 290.5 g/mol
InChI Key: UIMRCKQWEYSALX-UHFFFAOYSA-N
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Description

5,7-Eicosadiyn-1-ol (CAS: 174063-93-5) is a long-chain aliphatic alcohol characterized by two conjugated triple bonds at positions 5 and 7, and a terminal hydroxyl group at position 1. Its molecular formula is C₂₀H₃₄O, with a molecular weight of 290.48 g/mol . The structure features a 20-carbon chain, making it significantly longer than many unsaturated alcohols used in industrial or cosmetic applications.

Properties

IUPAC Name

icosa-5,7-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-12,17-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMRCKQWEYSALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374462
Record name 5,7-Eicosadiyn-1-ol
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174063-93-5
Record name 5,7-Eicosadiyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174063-93-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Eicosadiyn-1-ol
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Record name 174063-93-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Eicosadiyn-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable long-chain alkyne precursor.

    Formation of Triple Bonds:

    Hydroxylation: The terminal alkyne is then hydroxylated to introduce the hydroxyl group at the 1st position. This can be done using reagents like osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Eicosadiyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Eicosadiyn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Eicosadiyn-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5,7-Eicosadiyn-1-ol, comparisons are drawn with two alcohols: 3,7-Dimethyl-2,6-octadien-1-ol (a fragrance/cosmetic ingredient) and 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol (a tricyclic compound). Key differences in structure, reactivity, and safety are outlined below.

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Unsaturation Type Chain Length Substituents
This compound C₂₀H₃₄O 290.48 Terminal -OH, two triple bonds Conjugated diyne C20 None
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O 154.25 Terminal -OH, two double bonds Conjugated diene C10 Methyl groups at C3, C7
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol Not provided Not provided -OH, phenyl groups, tricyclic framework None N/A Phenyl groups
  • Chain Length : this compound’s extended C20 chain contrasts sharply with the C10 chain of 3,7-Dimethyl-2,6-octadien-1-ol, suggesting differences in volatility and solubility. Longer chains typically reduce volatility and increase hydrophobicity.
  • Substituents : Methyl groups in 3,7-Dimethyl-2,6-octadien-1-ol enhance steric hindrance and may influence its aroma profile, whereas phenyl groups in the tricyclic compound increase lipophilicity and structural complexity .

Physicochemical Properties

  • Reactivity : The triple bonds in this compound are prone to cycloaddition or radical reactions, unlike the double bonds in 3,7-Dimethyl-2,6-octadien-1-ol, which participate in electrophilic additions.
  • Solubility : The hydroxyl group in all three compounds confers some polarity, but this compound’s long hydrocarbon chain likely reduces water solubility compared to the shorter 3,7-Dimethyl-2,6-octadien-1-ol.

Research Findings and Implications

  • Reactivity Studies : The diyne group in this compound may enable [2+2] cycloadditions under UV light, a property absent in diene-containing analogs.
  • Safety Gaps: Limited toxicological data for this compound highlights the need for further research, particularly regarding inhalation or chronic exposure risks.

Biological Activity

5,7-Eicosadiyn-1-ol is a polyunsaturated fatty alcohol that has garnered attention for its potential biological activities. This article examines its biological effects, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with two triple bonds located at the 5th and 7th positions. Its molecular formula is C20H34OC_{20}H_{34}O. The unique structure contributes to its reactivity and potential biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS15

These findings indicate that this compound could be beneficial in formulating dietary supplements aimed at enhancing antioxidant defenses in the body.

3. Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro tests showed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of key signaling pathways associated with cell survival.

Case Study: MCF-7 Cell Line

In a controlled study:

  • Concentration : Cells were treated with varying concentrations (10 µM to 50 µM).
  • Results : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours.
Concentration (µM)Cell Viability (%)
1085
2060
5030

This evidence supports the potential use of this compound in cancer therapy development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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